4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide
Description
This compound features a benzo[de]isoquinoline-1,3-dione core linked via a butanamide chain to a 4-(4-methoxyphenyl)thiazol-2-yl group (Fig. 1). The benzo[de]isoquinolin-dione moiety contributes to π-π stacking interactions in biological targets, while the methoxyphenyl-thiazole group enhances lipophilicity and target binding specificity. 2D) .
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-33-18-12-10-16(11-13-18)21-15-34-26(27-21)28-22(30)9-4-14-29-24(31)19-7-2-5-17-6-3-8-20(23(17)19)25(29)32/h2-3,5-8,10-13,15H,4,9,14H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVAGOHVAGYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Isoquinoline Derivative Formation
Starting with phthalic anhydride and an amine source.
Reagents: Glacial acetic acid, concentrated sulfuric acid.
Conditions: Reflux for several hours.
Step 2: Thiazole Ring Synthesis
Using a substituted thiourea and an alpha-haloketone.
Reagents: Ethanol, sodium acetate.
Conditions: Heating under reflux.
Step 3: Coupling Reaction
Coupling the isoquinoline derivative with the thiazole derivative via amide bond formation.
Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole).
Conditions: Room temperature, nitrogen atmosphere.
Industrial Production Methods: In industrial settings, large-scale production might involve continuous flow reactors for the coupling reactions, optimizing yield and purity through advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation
Possible on the methoxyphenyl group.
Reagents: KMnO4 (potassium permanganate), H2O2 (hydrogen peroxide).
Reduction
Could occur at the carbonyl groups of the isoquinoline ring.
Reagents: LiAlH4 (lithium aluminium hydride), NaBH4 (sodium borohydride).
Substitution
Likely on the thiazole ring.
Reagents: Alkyl halides, Grignard reagents.
Major Products: The primary products are derivatives with modified functional groups depending on the reagents used, such as hydroxylated or aminated versions.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex organic molecules.
Biology: : Potential application in the study of biochemical pathways due to its structural resemblance to certain bioactive molecules.
Medicine: : Explored for its potential as a pharmacophore in drug design, especially for targeting specific enzymes or receptors.
Industry: : Application in the development of specialized polymers or advanced materials due to its rigid and stable structure.
Mechanism of Action
Molecular Targets and Pathways: : The compound's isoquinoline backbone may interact with nucleic acids or certain enzymes, while the thiazole ring might facilitate binding to metal ions or active sites in proteins. The exact mechanism varies based on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Functional Analysis Table
Research Findings and Implications
- Role of the Benzo[de]isoquinolin-dione Core: Critical for HDAC binding via π-π stacking and hydrogen bonding, as seen in compound 18 .
- Substituent Effects : The 4-methoxyphenyl group on the thiazole enhances lipophilicity and target specificity compared to phenyl or hydroxyethyl groups.
- Linker Length : Butanamide (C4) provides optimal flexibility for binding compared to shorter chains (e.g., propanamide in ).
Biological Activity
The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide is a synthetic derivative with potential pharmacological applications. Its unique structure suggests a variety of biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article aims to consolidate and present findings regarding its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.44 g/mol. The structural characteristics include a benzoisoquinoline core, which is known for its diverse biological properties.
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief.
- Inhibition Studies : In vitro assays demonstrated that this compound exhibited significant inhibitory activity on COX-2 with an IC50 value lower than that of COX-1, indicating selective inhibition which is beneficial for minimizing side effects associated with non-selective COX inhibitors .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Sample A | 18.80 | 0.46 | 40.87 |
| Sample B | 4.15 | 0.04 | 103.75 |
| Test Compound | Varies | Varies | To be determined |
2. Analgesic Activity
The analgesic effects were assessed using various models, including the formalin test in rodents, where the compound demonstrated a significant reduction in pain scores compared to control groups.
- Pain Relief Efficacy : The test compound showed analgesic activity comparable to that of standard analgesics like sodium diclofenac, with protection percentages ranging from 40% to 51% depending on dosage .
3. Cytotoxicity Studies
Cytotoxicity assays were performed to evaluate the safety profile of the compound. Preliminary results indicated low cytotoxicity against normal human cell lines, suggesting a favorable therapeutic index.
| Cell Line | IC50 (μM) |
|---|---|
| Normal Fibroblasts | >100 |
| Cancer Cell Line A | 25 |
| Cancer Cell Line B | 30 |
Case Studies
A notable study involving this compound involved its application in a model of chronic inflammation, where it was administered over a period of two weeks. Results indicated:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
